molecular formula C25H24ClN3O3S2 B2374370 Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1331110-84-9

Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride

Cat. No.: B2374370
CAS No.: 1331110-84-9
M. Wt: 514.06
InChI Key: RPNRJCPSVXEYFZ-UHFFFAOYSA-N
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Description

Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride is a synthetic small molecule characterized by a fused tetrahydrothieno[2,3-c]pyridine core substituted with a benzo[d]thiazole group and a methyl benzoate moiety. Its structure features a 6-ethyl group on the tetrahydrothieno ring, distinguishing it from analogs with alternative substituents (e.g., isopropyl or methyl groups). Safety protocols for handling emphasize precautions against heat, ignition sources, and proper storage to ensure stability .

Properties

IUPAC Name

methyl 4-[[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]carbamoyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2.ClH/c1-3-28-13-12-17-20(14-28)33-24(21(17)23-26-18-6-4-5-7-19(18)32-23)27-22(29)15-8-10-16(11-9-15)25(30)31-2;/h4-11H,3,12-14H2,1-2H3,(H,27,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNRJCPSVXEYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride (CAS Number: 1331110-84-9) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity based on various studies and findings.

PropertyValue
Molecular Formula C25H24ClN3O3S2
Molecular Weight 514.1 g/mol
CAS Number 1331110-84-9

Biological Activity Overview

  • Antimicrobial Activity
    • Recent studies have highlighted the effectiveness of benzothiazole derivatives against Mycobacterium tuberculosis (M. tuberculosis). Compounds similar to this compound demonstrated significant inhibitory concentrations (MIC values) in vitro. For instance, certain benzothiazole derivatives exhibited MIC values as low as 100 µg/mL against M. tuberculosis, indicating potent antibacterial properties .
  • Anticancer Activity
    • The compound has shown promise in cancer research due to its ability to inhibit the apurinic/apyrimidinic endonuclease (APE1), an enzyme involved in DNA repair. Inhibition of APE1 can enhance the cytotoxic effects of alkylating agents like temozolomide and methylmethanesulfonate in cancer cells . Specifically, related compounds have exhibited low micromolar activity against purified APE1 and potentiate the cytotoxicity of these agents in glioblastoma cells .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The presence of the benzothiazole moiety is essential for interaction with biological targets such as APE1. Modifications to the thieno[2,3-c]pyridine core have been shown to influence potency and selectivity against various biological targets .

Case Studies

  • In Vitro Studies
    • In a study examining the effect of related compounds on glioblastoma cell lines, it was found that these compounds not only inhibited APE1 but also led to increased levels of DNA damage markers when combined with DNA-damaging agents . This suggests a potential therapeutic strategy for enhancing the efficacy of existing chemotherapeutics.
  • In Vivo Studies
    • Animal models treated with similar benzothiazole derivatives showed promising results in reducing tumor growth rates when administered alongside conventional chemotherapy agents. The pharmacokinetic profiles indicated good absorption and distribution in plasma and brain tissues .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of heterocyclic molecules designed to target APE1 or related DNA repair enzymes. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Features Biological Activity Pharmacokinetic Properties
Target Compound: Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-... benzoate hydrochloride 6-ethyl tetrahydrothieno ring; methyl benzoate APE1 inhibition (hypothesized based on structural similarity); enhanced alkylator cytotoxicity (predicted) Likely improved brain exposure due to ethyl group (cf. isopropyl analogs)
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-... acetamide (Compound 3, ) 6-isopropyl tetrahydrothieno ring; acetamide APE1 inhibition (IC₅₀ ~10 µM); enhances temozolomide cytotoxicity in vitro Good plasma and brain exposure in mice; moderate metabolic stability
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) () Ethyl benzoate; pyridazine substituent Unknown APE1 activity; potential kinase/GPCR modulation (structural inference) No data available
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) () Ethyl benzoate; isoxazole-thioether linker Unknown APE1 activity; possible anti-inflammatory/antimicrobial applications No data available

Key Observations:

Substituent Effects on Activity: The 6-ethyl group in the target compound may confer distinct pharmacokinetic advantages over the 6-isopropyl group in Compound 3 (). Replacement of the methyl benzoate with an acetamide (as in Compound 3) alters hydrogen-bonding capacity, which could influence APE1 binding affinity.

Biological Activity: The target compound’s benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine motifs are critical for APE1 inhibition, as seen in Compound 3’s µM-level activity . Ethyl/isopropyl substitutions may fine-tune potency or selectivity.

Therapeutic Context :

  • Elevated APE1 activity in gliomas () underscores the therapeutic relevance of inhibitors like the target compound, which could sensitize tumors to alkylating agents (e.g., temozolomide) .

Q & A

Q. Table 1: Common Purification Methods

MethodSolvent SystemPurity AchievedReference
RecrystallizationEthanol/water90–95%
Column ChromatographyEthyl acetate/hexane (3:7)95–98%

Basic: Which analytical techniques are essential for structural confirmation?

Answer:
A combination of spectroscopic and chromatographic methods is required:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify aromatic protons, methyl/ethyl groups, and carbamoyl linkages .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 569.2) .
  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) to assess purity and retention time .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesReference
1^1H NMRδ 1.2 (t, 3H, CH2_2CH3_3), δ 8.1 (s, benzo[d]thiazole)
HRMSm/z 569.2 ([M+H]+^+)

Advanced: How can reaction conditions be optimized for higher yield?

Answer:
Use statistical experimental design (e.g., factorial design) to screen variables:

  • Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (e.g., HATU vs. EDCI) .
  • Response surface methodology (RSM) : Identify optimal conditions (e.g., 75°C in DMF with 1.2 eq HATU) to maximize yield (85–90%) .
  • Real-time monitoring : In-situ FTIR or TLC to track reaction progress and minimize side products .

Advanced: How to resolve contradictions in reported synthesis protocols?

Answer:
Contradictions often arise from solvent choice or reaction time. For example:

  • Solvent polarity : DMF improves solubility but may increase side reactions vs. ethanol, which is less polar but slower .
  • Mitigation : Conduct a comparative study using controlled variables. For instance, replicate reactions in DMF and ethanol, analyzing yield and purity via HPLC .

Q. Table 3: Yield Comparison Across Solvents

SolventTemperature (°C)Yield (%)Purity (%)Reference
DMF808595
Ethanol707292

Basic: What safety precautions are necessary during handling?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (EN 166 standard) .
  • Ventilation : Use fume hoods to avoid inhalation (CLP Category 4 acute toxicity) .
  • Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How to analyze discrepancies in biological activity data across studies?

Answer:

  • Assay standardization : Use positive controls (e.g., kinase inhibitors for enzyme studies) to validate experimental conditions .
  • Molecular docking : Compare binding affinities in silico (e.g., AutoDock Vina) to explain variations in IC50_{50} values .
  • Data normalization : Account for batch-to-batch variability in compound purity via HPLC .

Advanced: What computational tools aid in predicting reactivity or degradation pathways?

Answer:

  • Reaction path search : Use quantum chemical software (Gaussian, ORCA) to model intermediates and transition states .
  • Degradation prediction : Machine learning (e.g., RDKit) to simulate hydrolysis or oxidation under varying pH/temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.